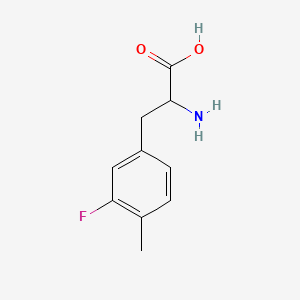

3-Fluoro-4-methyl-DL-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-methyl-DL-phenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid.

Wirkmechanismus

Target of Action

The primary targets of 3-Fluoro-4-methyl-DL-phenylalanine are enzymes involved in the synthesis of fluorinated compounds . These enzymes include cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .

Mode of Action

This compound interacts with its targets by participating in enzymatic reactions that lead to the synthesis of fluorinated compounds . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of fluorinated compounds . The downstream effects of these pathways include the production of fluorinated natural products that are widely used in the fields of molecular imaging, pharmaceuticals, and materials .

Pharmacokinetics

It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of fluorinated compounds with new functions and improved performance . These compounds are used in various applications, including molecular imaging, pharmaceuticals, and materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that achieving selective fluorination is a huge challenge under mild conditions .

Biochemische Analyse

Biochemical Properties

3-Fluoro-4-methyl-DL-phenylalanine, like its parent compound phenylalanine, is expected to participate in various biochemical reactions

Cellular Effects

Given its structural similarity to phenylalanine, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as phenylalanine, potentially interacting with various enzymes or cofactors

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 4-methyl-DL-phenylalanine using fluorinating agents such as [18F]AcOF or [18F]F2 . The reaction is usually carried out under mild conditions to ensure selective fluorination without affecting other functional groups.

Industrial Production Methods

Industrial production of fluorinated phenylalanines often employs enzymatic synthesis methods. Enzymes such as fluorinases are used to catalyze the formation of C-F bonds, providing a more efficient and environmentally friendly approach to synthesizing fluorinated compounds . This method is particularly advantageous for large-scale production due to its high selectivity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-methyl-DL-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.

Reduction: Formation of 3-fluoro-4-methylbenzyl alcohol or 3-fluoro-4-methylbenzylamine.

Substitution: Formation of various substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-methyl-DL-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Incorporated into proteins to study protein structure and function.

Industry: Used in the development of new materials with enhanced properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Fluoro-DL-phenylalanine

- 4-Fluoro-3-methyl-DL-phenylalanine

- 3,4-Dimethoxy-DL-phenylalanine

Uniqueness

3-Fluoro-4-methyl-DL-phenylalanine is unique due to the specific positioning of the fluorine and methyl groups on the phenylalanine structure. This unique arrangement imparts distinct chemical and biological properties, making it particularly valuable in research and industrial applications .

Biologische Aktivität

3-Fluoro-4-methyl-DL-phenylalanine (FMPA) is a fluorinated derivative of the amino acid phenylalanine, notable for its unique structural modifications that significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of FMPA, supported by relevant data and research findings.

- Molecular Formula : C₉H₁₀FNO₂

- Molecular Weight : 183.18 g/mol

- Structure : The compound features a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, which alters its chemical reactivity compared to non-fluorinated analogs.

The introduction of fluorine in FMPA affects its binding affinity to various biological targets. Research indicates that fluorinated amino acids can enhance interactions with enzymes and receptors due to their unique electronic properties. Specifically, FMPA may influence:

- Protein Structure and Function : Fluorination can stabilize certain conformations of proteins, potentially enhancing their binding properties.

- Metabolic Pathways : FMPA may alter metabolic processes by influencing the activity of enzymes involved in amino acid metabolism.

Anticancer Properties

FMPA has been studied for its potential anticancer effects. Preclinical evaluations have shown that fluorinated phenylalanine analogs can suppress cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- In Vitro Studies : Research involving tumor cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) demonstrated that FMPA analogs could significantly inhibit cell growth and induce programmed cell death through mechanisms involving caspase activation and Bcl-2 downregulation .

Binding Characteristics

Fluorinated amino acids like FMPA exhibit altered binding affinities compared to their natural counterparts. Studies utilizing techniques such as fluorescence spectroscopy have shown that:

- Enhanced Binding Affinity : FMPA may bind more effectively to specific receptors or enzymes, which can be crucial for drug design and therapeutic applications.

Neuropharmacological Effects

Research has indicated that FMPA could play a role in neuromodulation:

- Potential as a PET Tracer : Studies have evaluated the use of FMPA as a positron emission tomography (PET) tracer for imaging tumors, revealing its ability to accumulate in tumor cells more effectively than traditional tracers like [18F]FET .

Comparative Analysis with Analog Compounds

The following table summarizes key features of FMPA compared to similar compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine at 3-position, methyl at 4-position | Enhanced binding properties; potential anticancer effects |

| 4-Methyl-DL-phenylalanine | Methyl at 4-position | No fluorination; serves as baseline comparison |

| 3-Fluoro-L-phenylalanine | Fluorinated at 3-position | Different chirality; varied interactions |

| 4-Fluoro-DL-phenylalanine | Fluorinated at 4-position | Different binding dynamics |

Case Studies and Research Findings

- In Vivo Studies : A study conducted on healthy rats assessed the uptake of FMPA in brain tissues, revealing significant differences in accumulation rates when compared to non-fluorinated analogs. The results indicated that pretreatment with inhibitors could affect tracer delivery, highlighting the importance of metabolic pathways in drug efficacy .

- Tumor Imaging Applications : In research involving xenograft models, FMPA showed promising results in accurately delineating tumor boundaries, suggesting its potential utility in clinical imaging settings .

Eigenschaften

IUPAC Name |

2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTNDIMQYVVGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.